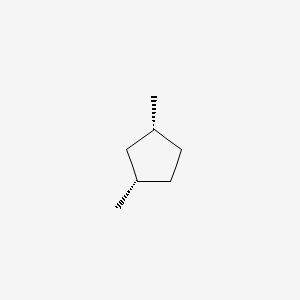

cis-1,3-Dimethylcyclopentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,3R)-1,3-dimethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZKFISIRYLAEE-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883860 | |

| Record name | Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | cis-1,3-Dimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

66.2 [mmHg] | |

| Record name | cis-1,3-Dimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2532-58-3 | |

| Record name | cis-1,3-Dimethylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2532-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002532583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,3-dimethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis-1,3-Dimethylcyclopentane chemical properties

An In-Depth Technical Guide to the Chemical Properties of cis-1,3-Dimethylcyclopentane

Introduction

This compound (CAS No: 2532-58-3) is a saturated alicyclic hydrocarbon with the molecular formula C₇H₁₄.[1] As a substituted cyclopentane, it serves as a valuable model compound in organic chemistry for investigating the intricate relationships between molecular structure, stereochemistry, and physical properties in five-membered ring systems.[2] Its specific cis configuration, where the two methyl groups reside on the same face of the cyclopentane ring, imposes distinct conformational preferences and steric interactions that influence its stability and reactivity.[1] This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, stereoisomerism, thermodynamic characteristics, and relevant experimental protocols for researchers in chemistry and drug development.

Molecular Structure and Stereoisomerism

Covalent Structure

The fundamental structure of this compound consists of a five-carbon cyclopentane ring with two methyl group substituents attached to carbon atoms 1 and 3.[1] The molecule has a molecular weight of approximately 98.19 g/mol .[3]

Stereochemistry

The spatial arrangement of the methyl groups is a defining feature of this molecule. In 1,3-dimethylcyclopentane, two chiral centers exist at carbons 1 and 3, giving rise to a total of three stereoisomers.[4] These include a pair of enantiomers (mirror images that are not superimposable) known as the trans isomers, and a single cis isomer.[4][5]

The cis-isomer possesses an internal plane of symmetry that bisects the C2 carbon and the bond between C4 and C5.[4] Due to this symmetry, the molecule is achiral and optically inactive, despite having two chiral centers.[5] Such a compound is referred to as a meso compound.[4][5]

Caption: The three stereoisomers of 1,3-dimethylcyclopentane.

Physicochemical and Thermodynamic Properties

Physical Properties

This compound is a colorless, highly flammable liquid at room temperature.[3][6] Being a non-polar hydrocarbon, it has limited solubility in water but is readily soluble in common organic solvents like ethanol and ether.[1] Its physical properties are critical for its handling, purification, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ | [3] |

| Molecular Weight | 98.19 g/mol | [3] |

| CAS Number | 2532-58-3 | [3] |

| Boiling Point | 90.8 - 91.8 °C (approx.) | [2][7] |

| Vapor Pressure | 66.2 mmHg | [3][6] |

| Appearance | Colorless Liquid | [1][3] |

Thermodynamic Data

Thermodynamic studies provide fundamental insights into the stability of this compound. The heat of formation and heat of combustion are key parameters determined through calorimetric experiments. These values are essential for calculating reaction enthalpies and understanding isomer stability. For instance, the heat of formation for the liquid state has been experimentally determined.[8]

| Thermodynamic Parameter | Value | Source |

| Std. Enthalpy of Formation (liquid, ΔfH°) | -40.19 ± 0.34 kcal/mol | [8] |

| Std. Enthalpy of Combustion (liquid, ΔcH°) | -1096.39 ± 0.33 kcal/mol | [8] |

| Enthalpy of Vaporization (ΔvapH) | 33.5 kJ/mol @ 298.15 K | [7] |

Conformational Analysis

The cyclopentane ring is not planar; it adopts puckered conformations, primarily the "envelope" and "half-chair" (or "twist") forms, to alleviate angle strain and torsional strain. The energy barrier between these conformations is low, leading to a rapid interconversion process known as pseudorotation.[9]

In this compound, the two methyl groups can occupy either axial-like or equatorial-like positions. The diaxial conformation introduces significant steric strain due to 1,3-diaxial interactions. Consequently, the molecule predominantly exists in a conformation where both methyl groups occupy the more stable, sterically favored equatorial-like positions. The stability of the cis isomer relative to the trans isomer is a subject of detailed study, with cis-1,3-disubstituted systems often being more stable than their trans counterparts, in contrast to 1,2-disubstituted systems.[10][11]

Caption: Conformational equilibrium in this compound.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.

| Technique | Key Features | Source |

| ¹³C NMR | Due to symmetry, 4 distinct signals are expected: C1/C3 (equivalent), C2, C4/C5 (equivalent), and the two methyl carbons (equivalent). | [3][12] |

| ¹H NMR | Complex multiplets for ring protons and a distinct signal for the equivalent methyl groups. | [3] |

| IR Spectroscopy | C-H stretching vibrations for sp³ carbons just below 3000 cm⁻¹; C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. | [3][13] |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 98; primary fragmentation involves the loss of a methyl group (M-15) to give a base peak at m/z = 83. | [14][15] |

Synthesis and Reactivity

Synthesis Protocol

A prevalent and efficient method for synthesizing this compound is the catalytic hydrogenation of 1,3-dimethylcyclopentene.[2] This reaction proceeds with syn-addition of hydrogen across the double bond, yielding the cis product with high selectivity.

Protocol: Catalytic Hydrogenation of 1,3-Dimethylcyclopentene

-

Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 1,3-dimethylcyclopentene and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: A catalytic amount (typically 5-10% by weight) of palladium on activated carbon (Pd/C) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired level (e.g., 50-100 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50 °C) until hydrogen uptake ceases, indicating the reaction is complete.[2]

-

Workup: The reactor is depressurized, and the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude product can be further purified by fractional distillation to yield pure this compound.

-

Characterization: The final product's identity and purity are confirmed using spectroscopic methods (NMR, IR, GC-MS) as detailed in Section 5.0.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

As a saturated hydrocarbon, this compound exhibits relatively low reactivity.[1] Its chemistry is dominated by free-radical reactions, typically initiated by heat or UV light.

-

Halogenation: It can undergo free-radical halogenation (e.g., with Cl₂ or Br₂) to produce a mixture of halogenated derivatives.[2]

-

Oxidation: Under forcing conditions with strong oxidizing agents, the cyclopentane ring can be cleaved to form dicarboxylic acids or other oxidation products.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor (GHS classification: Flammable Liquid 2).[3] It is also harmful if swallowed and poses a significant aspiration hazard, potentially causing lung damage.[3][6] Vapors may cause drowsiness and dizziness.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood, away from ignition sources.

References

- 1. CAS 2532-58-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 2532-58-3 | Benchchem [benchchem.com]

- 3. This compound | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. homework.study.com [homework.study.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 8. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectrabase.com [spectrabase.com]

- 13. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 14. Cyclopentane, 1,3-dimethyl- [webbook.nist.gov]

- 15. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

cis-1,3-Dimethylcyclopentane conformational analysis

An In-Depth Technical Guide to the Conformational Analysis of cis-1,3-Dimethylcyclopentane

Abstract

The conformational landscape of substituted cycloalkanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. While cyclohexane has been extensively studied, the nuanced conformational preferences of cyclopentane derivatives are equally critical but often present a more complex analytical challenge due to the ring's inherent flexibility. This technical guide provides a comprehensive examination of the conformational analysis of this compound. We will dissect the theoretical underpinnings of its conformational isomerism, from the fundamental puckering of the cyclopentane ring to the energetic penalties imposed by substituent positioning. This guide synthesizes these theoretical principles with field-proven experimental and computational protocols, offering researchers a robust framework for analyzing this and similar five-membered ring systems.

The Dynamic Landscape of the Cyclopentane Ring

Unlike the relatively rigid chair conformation of cyclohexane, the cyclopentane ring is highly flexible and exists in a dynamic equilibrium of non-planar conformations to alleviate torsional strain that would be present in a planar structure.[1][2] A planar cyclopentane would have C-C-C bond angles of 108°, which is very close to the ideal tetrahedral angle of 109.5°, suggesting minimal angle strain.[2] However, this planar arrangement would force all C-H bonds into fully eclipsed positions, creating significant torsional strain (approximately 10 kcal/mol).[1][2]

To mitigate this, cyclopentane adopts puckered conformations. The two most commonly discussed forms are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry) .[3]

-

Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling a sealed envelope's flap.[2][4] This relieves some, but not all, of the torsional strain.

-

Half-Chair Conformation: Three adjacent carbon atoms are coplanar, while the other two are puckered in opposite directions from the plane.[3]

Critically, the energy difference between the envelope and half-chair conformations in unsubstituted cyclopentane is minuscule (<0.5 kcal/mol), and the energy barrier for interconversion is extremely low.[5][6] This leads to a phenomenon known as pseudorotation , where the pucker rapidly migrates around the ring, making each carbon atom cycle through the out-of-plane position.[4][6]

Caption: Interconversion between envelope and half-chair conformers.

Influence of 1,3-Disubstitution on Conformational Preference

The introduction of substituents, such as in this compound, disrupts the free pseudorotation by creating distinct energy minima. The key to understanding the conformational analysis lies in the relative positioning of the two methyl groups, which can be described as pseudo-axial or pseudo-equatorial. For the cis isomer, two principal conformations emerge:

-

Diequatorial-like (e,e) Conformer: Both methyl groups occupy pseudo-equatorial positions on the puckered ring. In this arrangement, the substituents point away from the bulk of the ring, minimizing steric interactions.

-

Diaxial-like (a,a) Conformer: Both methyl groups occupy pseudo-axial positions. This conformation introduces significant, destabilizing steric strain due to a severe 1,3-diaxial interaction between the two methyl groups.[7][8] This interaction forces the two bulky groups into close proximity, a situation analogous to, but often more severe than, the 1,3-diaxial interactions seen in cyclohexane derivatives.[9][10]

Due to the severe steric clash in the diaxial-like form, the conformational equilibrium for this compound overwhelmingly favors the diequatorial-like conformer. The molecule is effectively "locked" into this lower-energy state.

Caption: Equilibrium strongly favors the diequatorial-like conformer.

Experimental Verification and Characterization

A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides the most comprehensive understanding of the conformational equilibrium.

Protocol 1: NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for probing molecular geometry in solution. Vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[11] By measuring these coupling constants, one can deduce the dominant conformation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃ or toluene-d₈ for low-temperature studies) in a standard 5 mm NMR tube.

-

Room Temperature Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum at ambient temperature (e.g., 298 K). Due to rapid conformational interconversion, the observed spectrum will likely show time-averaged chemical shifts and coupling constants.[12]

-

Variable Temperature (VT) NMR (Optional but Recommended):

-

Cool the sample in the NMR probe incrementally (e.g., in 10 K steps) from room temperature down to the solvent's freezing point (e.g., ~180 K for toluene-d₈).

-

Acquire a spectrum at each temperature. The goal is to slow the rate of conformational exchange to a point where it is slow on the NMR timescale, allowing for the observation of distinct signals for each conformer.[13]

-

Causality: Lowering the temperature reduces the thermal energy (kT) available to the molecule, slowing the rate of interconversion. If the energy barrier is surmounted, distinct spectra for the major and minor conformers may be resolved. For this compound, the minor (a,a) conformer's population is so low that it is unlikely to be observed even at low temperatures. The primary observation will be the sharpening of signals for the single, dominant (e,e) conformer.

-

-

2D NMR for Signal Assignment: Acquire 2D correlation spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to unambiguously assign all proton and carbon signals.

-

Coupling Constant Extraction: Analyze the multiplet patterns in the high-resolution 1D ¹H spectrum to extract all relevant ³JHH values.

-

Karplus Analysis: Apply a generalized Karplus equation for five-membered rings to correlate the experimentally determined ³JHH values with dihedral angles.[6][14] The observed values are expected to be consistent with those predicted for a diequatorial-like envelope or half-chair conformation.

Protocol 2: Computational Modeling

Computational chemistry provides a quantitative measure of the relative stabilities of different conformers and can predict spectroscopic parameters.

Step-by-Step Methodology:

-

Structure Generation: Build 3D models of the plausible conformers of this compound (e.g., various diequatorial-like and diaxial-like envelope and half-chair forms) using molecular modeling software.

-

Geometry Optimization and Energy Calculation:

-

Perform a full geometry optimization for each starting structure. A reliable and widely used method is Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

-

Causality: This process finds the lowest energy structure (the bottom of the potential energy well) for each conformer.

-

Following optimization, perform a frequency calculation to confirm that the structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-

-

Conformer Population Analysis: Calculate the relative Gibbs free energies (ΔG) between the conformers. The Boltzmann distribution equation can then be used to predict the equilibrium population of each conformer at a given temperature.

-

NMR Parameter Prediction (Self-Validation):

-

Using the optimized low-energy geometry, calculate NMR parameters (e.g., chemical shifts and coupling constants) using a method like GIAO (Gauge-Independent Atomic Orbital).

-

Trustworthiness: Comparing the computationally predicted coupling constants with the experimentally measured values serves as a powerful validation of the determined conformational model.[6] A strong correlation between the two datasets provides high confidence in the results.

-

Synthesis of Results: A Quantitative View

The combined experimental and computational approach yields a detailed picture of the conformational landscape. The diequatorial-like conformer is found to be significantly more stable than the diaxial-like form.

| Conformer | Substituent Position | Key Steric Interaction | Calculated Relative Energy (ΔG) | Predicted Population (298 K) |

| Conformer I | Diequatorial-like (e,e) | Minimal gauche interactions | 0.0 kcal/mol (Reference) | >99.9% |

| Conformer II | Diaxial-like (a,a) | Severe 1,3-CH₃↔CH₃ clash | > 5.5 kcal/mol | <0.1% |

Note: Energy values are illustrative and based on analogies with 1,3-disubstituted cyclohexanes. Precise values would be derived from the computational protocol described.

Caption: A self-validating workflow for conformational analysis.

Conclusion for Drug Development Professionals

For researchers in medicinal chemistry and drug development, understanding and controlling molecular conformation is paramount. The three-dimensional shape of a molecule dictates its ability to bind to a biological target. The principles demonstrated with this compound are directly applicable to more complex molecules containing five-membered rings, such as prostaglandins, steroids, and nucleoside analogues (e.g., ribose in RNA). An incorrect assumption about the dominant conformation of a drug candidate can lead to flawed structure-activity relationship (SAR) models and ultimately, failed development programs. The rigorous, integrated analytical workflow detailed herein provides a reliable methodology for establishing the precise 3D structure of flexible molecules, ensuring that molecular design efforts are built upon a solid structural foundation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cycloalkanes [ch.ic.ac.uk]

- 4. 3.6. Conformations of cyclic alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fiveable.me [fiveable.me]

- 8. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. auremn.org.br [auremn.org.br]

- 14. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of cis-1,3-Dimethylcyclopentane for beginners

An In-depth Technical Guide on the Synthesis of cis-1,3-Dimethylcyclopentane

Abstract

This guide provides a comprehensive overview of a reliable and instructive method for the synthesis of this compound, tailored for researchers and scientists. The core of the strategy revolves around the stereoselective catalytic hydrogenation of an alkene precursor, 1,3-dimethylcyclopentene. This approach is favored for its high stereocontrol, excellent yield, and procedural simplicity, making it an ideal method for demonstrating the principles of stereoselective synthesis in cyclic systems. We will delve into the underlying mechanism that dictates the cis stereochemistry, provide a detailed experimental protocol, discuss essential safety considerations, and outline methods for product characterization.

Part 1: Foundational Principles: Stereoisomerism and Synthetic Strategy

In cyclic alkanes, substituents can be located on the same side (cis) or on opposite sides (trans) of the ring's plane. This seemingly subtle difference in spatial arrangement, known as stereoisomerism, can profoundly impact a molecule's physical properties and biological activity. The synthesis of a specific stereoisomer, therefore, is a fundamental challenge and goal in organic chemistry.

For 1,3-dimethylcyclopentane, the target is the cis isomer, where both methyl groups are oriented on the same face of the cyclopentane ring.

Figure 1. Comparison of cis and trans isomers of 1,3-dimethylcyclopentane.

Figure 1. Comparison of cis and trans isomers of 1,3-dimethylcyclopentane.

The most effective and direct strategy to enforce this specific stereochemistry is through the catalytic hydrogenation of 1,3-dimethylcyclopentene. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.[1][2]

The Causality of cis Stereoselectivity

The high stereoselectivity of this reaction is a direct consequence of its mechanism. The reaction occurs on the surface of a solid metal catalyst, typically palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).[2]

-

Adsorption: The alkene molecule approaches and adsorbs onto the planar surface of the catalyst. The cyclopentene ring lies relatively flat against the metal.

-

Hydrogen Addition: Hydrogen gas, which is also adsorbed onto the metal surface, is delivered to the double bond.

-

Syn-Addition: Crucially, both hydrogen atoms are added to the same face of the double bond—the face that is adsorbed onto the catalyst.[3] This mode of addition is termed syn-addition.

When 1,3-dimethylcyclopentene undergoes syn-addition of hydrogen, both new C-H bonds are formed on the same side of the ring, forcing the two pre-existing methyl groups to reside on the opposite side, resulting in a cis relative stereochemistry.[2][3]

Diagram 1: Catalytic Hydrogenation Workflow

Part 2: Experimental Protocol

This section details the complete workflow for the synthesis of this compound from 1,3-dimethylcyclopentene.

Materials and Reagents

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Hazards |

| 1,3-Dimethylcyclopentene | C₇H₁₂ | 96.17 | 94-95 | Flammable Liquid |

| Palladium on Carbon (10% Pd) | Pd/C | - | - | Flammable Solid (Pyrophoric when dry) |

| Hydrogen Gas | H₂ | 2.02 | -252.9 | Extremely Flammable Gas |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 78.4 | Flammable Liquid, Irritant |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | Extremely Flammable, Peroxide Former |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Hygroscopic |

Mandatory Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated area, away from ignition sources, using a sealed apparatus designed for hydrogenation.[4] A hydrogen cylinder must be secured and equipped with a proper regulator.

-

Palladium on Carbon (Pd/C): The catalyst is typically supplied wet to mitigate its pyrophoric nature. Never allow the catalyst to dry completely in the air. When filtering, keep the filter cake moist. Spent catalyst should be quenched carefully in water before disposal.

-

Solvents: Ethanol and diethyl ether are flammable liquids. All heating should be done using a heating mantle or water bath; no open flames are permitted.[5]

-

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.[6][7]

Step-by-Step Synthesis Procedure

Diagram 2: Experimental Synthesis Workflow

-

Apparatus Setup: Assemble a hydrogenation apparatus (e.g., a Parr shaker or a heavy-walled flask with a three-way stopcock for balloon hydrogenation). Ensure all glassware is dry and connections are secure. Purge the entire system with an inert gas like nitrogen or argon.

-

Charging the Reactor: In the reaction flask, dissolve 1,3-dimethylcyclopentene (e.g., 5.0 g, 52 mmol) in anhydrous ethanol (50 mL). Carefully add 10% palladium on carbon (e.g., 0.25 g, ~5 mol% catalyst) as a slurry in a small amount of ethanol. Rationale: Adding the catalyst wet and as a slurry prevents it from becoming airborne and igniting upon contact with air.

-

Hydrogenation: Seal the apparatus. Evacuate the inert gas and carefully introduce hydrogen gas. Pressurize the vessel to the desired pressure (typically 30-50 psi for this type of reaction) or use a hydrogen-filled balloon.

-

Reaction: Stir the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. The reaction is typically exothermic and can be monitored by observing the uptake of hydrogen from the pressure gauge or balloon. Allow the reaction to proceed for 2-4 hours at room temperature.

-

Catalyst Filtration: Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen and purge the system with nitrogen. Under a nitrogen atmosphere , filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to recover all the product. Rationale: Celite provides a fine filter bed that prevents the finely divided carbon catalyst from passing through. Keeping the pad wet is a critical safety step.

-

Work-up and Purification:

-

Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.

-

Dissolve the remaining residue in diethyl ether (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 25 mL) to remove any trace water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Carefully remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by simple distillation, collecting the fraction boiling around 91-92°C.[8]

-

Part 3: Product Characterization and Validation

Confirming the structure and purity of the final product is a non-negotiable step in synthesis.

Expected Spectroscopic Data

The successful synthesis of this compound can be validated by comparing its spectroscopic data with established literature values.[8][9][10]

| Technique | Expected Observations for this compound |

| ¹H NMR | The spectrum is expected to be complex due to the overlapping signals of the cyclopentane ring protons. Key signals would include a doublet for the methyl group protons and multiplets for the methine and methylene protons on the ring. The symmetry of the cis isomer simplifies the spectrum compared to the trans isomer. |

| ¹³C NMR | Distinct signals for the methyl carbons, the methine carbons (C1 and C3), and the methylene carbons (C2, C4, C5) are expected. Due to the molecule's symmetry, C4 and C5 would be equivalent. |

| IR Spectroscopy | The spectrum will be characteristic of a saturated alkane, showing strong C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The absence of a C=C stretching band (around 1650 cm⁻¹) confirms the complete reduction of the starting alkene. |

| Mass Spec (GC-MS) | The molecular ion peak (M⁺) should appear at m/z = 98, corresponding to the molecular weight of C₇H₁₄.[10] Gas chromatography will also serve to assess the purity of the sample. |

Part 4: Conclusion and Outlook

The synthesis of this compound via catalytic hydrogenation of 1,3-dimethylcyclopentene is a robust and highly illustrative procedure for scientists and researchers. It serves as an excellent practical example of stereocontrol, where the choice of reaction mechanism—in this case, syn-addition on a catalyst surface—directly dictates the stereochemical outcome. The protocol described is reliable and scalable, and the principles are broadly applicable to the synthesis of other cis-substituted cyclic systems. By adhering to the detailed experimental and safety guidelines, this synthesis can be performed efficiently and safely to yield a product of high purity.

References

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Answered: What is(are) the product(s) in the Pd-catalyzed hydrogenation of 1,2-dimethylcyclopentene? Include stereochemistry. | bartleby [bartleby.com]

- 4. This compound | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. gelest.com [gelest.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(2532-58-3) IR Spectrum [m.chemicalbook.com]

- 10. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

Thermodynamic Properties of cis-1,3-Dimethylcyclopentane: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the thermodynamic properties of cis-1,3-Dimethylcyclopentane, a significant cycloalkane in various chemical and industrial processes. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of both the experimental and computational methodologies used to determine these properties. By synthesizing field-proven insights with technical accuracy, this guide explains the causality behind experimental choices and outlines self-validating protocols. Key thermodynamic data, including enthalpy of formation, heat capacity, and entropy, are presented in structured tables for clarity. Furthermore, detailed experimental and computational workflows are provided, supplemented by visualizations to elucidate complex relationships and procedures.

Introduction: The Significance of Thermodynamic Data

This compound (C₇H₁₄, CAS Registry Number: 2532-58-3) is a saturated cyclic hydrocarbon.[1][2] Understanding its thermodynamic properties is paramount for a variety of applications, from modeling combustion processes of fuels to its use as a model compound for studying steric and conformational effects in cyclic systems.[1] The stability and energy content of this molecule, dictated by its thermodynamic parameters, influence reaction equilibria, kinetics, and the overall efficiency of chemical processes.

The "cis" configuration of the two methyl groups on the cyclopentane ring introduces specific steric interactions and conformational constraints that significantly impact its thermodynamic behavior compared to its trans isomer.[3][4] Accurate thermodynamic data, such as the enthalpy of formation, heat capacity, and entropy, are essential for:

-

Reaction Engineering and Process Design: Predicting the heat of reaction and equilibrium constants for chemical transformations involving this compound.

-

Combustion Science: Modeling the energy release and combustion characteristics of fuels containing this or similar cycloalkanes.

-

Computational Chemistry: Providing benchmark data for the validation and refinement of theoretical models used to predict molecular properties.

-

Drug Development: Understanding the conformational preferences and energetic landscapes of cyclic moieties within larger drug molecules.

This guide will delve into the established methodologies for determining these critical thermodynamic properties, offering both the theoretical underpinnings and practical, step-by-step protocols.

Experimental Determination of Thermodynamic Properties

The experimental quantification of thermodynamic properties relies on precise calorimetric and physical measurement techniques. The choice of method is dictated by the property of interest and the physical state of the substance. For a volatile liquid like this compound, special considerations are necessary to ensure accuracy.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a fundamental property from which the standard enthalpy of formation (ΔfH°) can be derived. The primary technique for this measurement is bomb calorimetry.

Expertise & Experience: The Rationale Behind the Method

A bomb calorimeter is essentially a constant-volume reactor. The complete combustion of a known mass of the sample in a high-pressure oxygen environment releases heat, which is absorbed by a surrounding water bath. The temperature change of the water is meticulously measured to calculate the heat of combustion. For a volatile liquid like this compound, the key challenge is to prevent its evaporation before ignition. This is typically addressed by encapsulating the liquid in a sealed container of known, low heat of combustion.

Experimental Protocol: Determination of Enthalpy of Combustion

-

Sample Preparation:

-

A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is weighed into a gelatin capsule or a thin-walled glass ampule.

-

The capsule is sealed to prevent evaporation. The mass of the capsule is also recorded.

-

-

Bomb Assembly:

-

The encapsulated sample is placed in a platinum or fused silica crucible within the bomb.

-

A known length of ignition wire (e.g., nickel-chromium) is connected to the electrodes, with a portion of the wire in contact with the sample or a cotton thread tied to it to facilitate ignition.

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

The bomb is sealed and purged with oxygen before being pressurized to approximately 30 atm with pure oxygen.

-

-

Calorimetric Measurement:

-

The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to 0.001 °C).

-

The sample is ignited by passing an electric current through the ignition wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

-

Data Analysis:

-

The temperature-time data is used to correct for any heat exchange with the surroundings.

-

The total heat released is calculated from the corrected temperature rise and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid).

-

Corrections are made for the heat of combustion of the capsule, the ignition wire, and the formation of nitric acid from residual nitrogen in the bomb.

-

The constant-volume heat of combustion (ΔcU) is calculated and then converted to the standard enthalpy of combustion (ΔcH°) at constant pressure.

-

Trustworthiness: A Self-Validating System

The protocol's integrity is maintained through rigorous calibration and the use of standards. The heat capacity of the calorimeter is not a theoretical value but is experimentally determined using a substance with a precisely known heat of combustion, such as benzoic acid. This calibration inherently accounts for the heat absorbed by all components of the system. Furthermore, running multiple replicates and ensuring complete combustion (checked by analyzing the gaseous products for carbon monoxide) validates the experimental results.

Computational Prediction of Thermodynamic Properties

In parallel with experimental methods, computational chemistry offers a powerful and often more cost-effective means of predicting thermodynamic properties. Ab initio and Density Functional Theory (DFT) methods are at the forefront of these computational approaches.

Enthalpy of Formation from Ab Initio and DFT Calculations

Computational methods calculate the total electronic energy of a molecule. To derive the enthalpy of formation, a thermochemical cycle is employed, typically an atomization or isodesmic reaction scheme.

Expertise & Experience: Choosing the Right Computational Strategy

Directly calculating the enthalpy of formation from the constituent elements in their standard states is computationally challenging. A more reliable approach is to use a balanced chemical equation where the number and types of bonds are conserved as much as possible between reactants and products (an isodesmic reaction). This allows for significant cancellation of systematic errors in the calculations, leading to more accurate results.

For a molecule like this compound, conformational flexibility must be considered. The cyclopentane ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms.[3] The relative energies of these conformers must be calculated to identify the global minimum energy structure and to account for the population of different conformers at a given temperature.

Computational Protocol: DFT Calculation of Enthalpy of Formation

-

Conformational Search:

-

A systematic or stochastic conformational search is performed to identify all low-energy conformers of this compound.

-

-

Geometry Optimization and Frequency Calculation:

-

The geometry of each identified conformer is optimized using a suitable DFT method (e.g., B3LYP) with a reasonably large basis set (e.g., 6-31G(d,p)).

-

Vibrational frequency calculations are performed at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

-

Single-Point Energy Calculation:

-

To improve accuracy, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CBS-QB3, G4, or a larger basis set like cc-pVTZ).

-

-

Thermochemical Analysis:

-

The results of the frequency calculations are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy at the desired temperature (e.g., 298.15 K).

-

-

Isodesmic Reaction Scheme:

-

A suitable isodesmic reaction is constructed. For example: this compound + 2 * Methane -> Cyclopentane + 2 * Propane

-

The same computational protocol (steps 2-4) is applied to all molecules in the isodesmic reaction.

-

-

Calculation of Reaction Enthalpy:

-

The enthalpy of the reaction (ΔrH°) is calculated as the sum of the computed enthalpies of the products minus the sum of the computed enthalpies of the reactants.

-

-

Derivation of Enthalpy of Formation:

-

The enthalpy of formation of this compound is calculated using Hess's law: ΔfH°(this compound) = [ΔfH°(Cyclopentane) + 2 * ΔfH°(Propane)] - [2 * ΔfH°(Methane)] - ΔrH°

-

Experimentally determined standard enthalpies of formation for the other species in the reaction are used.

-

Trustworthiness: Validation and Benchmarking

The reliability of the computational results is assessed by comparing them with experimental data for related molecules. The choice of DFT functional and basis set should be benchmarked against a set of compounds for which accurate experimental thermodynamic data is available. The consistency of results across different levels of theory also provides confidence in the predictions.

Summary of Thermodynamic Data

The following tables summarize key thermodynamic data for this compound based on experimental measurements and computational studies.

Table 1: Standard Molar Thermodynamic Properties of this compound at 298.15 K

| Property | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | -177.3 ± 1.0 | kJ/mol | [5] |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -143.0 ± 1.0 | kJ/mol | [5] |

| Standard Molar Enthalpy of Combustion (liquid) | ΔcH°(l) | -4675.2 ± 0.9 | kJ/mol | [5] |

| Standard Molar Entropy (liquid) | S°(l) | 262.8 | J/mol·K | [6] |

| Standard Molar Entropy (gas) | S°(g) | 363.5 | J/mol·K | [6] |

Table 2: Phase Change and Other Properties of this compound

| Property | Symbol | Value | Units | Reference |

| Boiling Point | Tb | 364.0 ± 0.6 | K | [7] |

| Enthalpy of Vaporization at 298.15 K | ΔvapH° | 34.3 | kJ/mol | [7] |

| Triple Point Temperature | Ttriple | 139.48 | K | [7] |

| Critical Temperature | Tc | 551.9 | K | [7] |

Visualizations

Experimental Workflow: Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Computational Workflow: DFT Calculation of Enthalpy of Formation

Caption: Workflow for calculating the enthalpy of formation using DFT and an isodesmic reaction scheme.

Conclusion

The thermodynamic properties of this compound are well-characterized through a combination of meticulous experimental work and increasingly accurate computational methods. This guide has outlined the foundational principles and practical protocols for determining these properties, emphasizing the importance of a synergistic approach where experimental data validates and benchmarks computational models. The data presented herein serves as a valuable resource for professionals in chemical engineering, materials science, and drug development, enabling more accurate modeling, process optimization, and a deeper understanding of the behavior of cyclic hydrocarbons.

References

- 1. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 2. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. fiveable.me [fiveable.me]

- 7. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]

An In-depth Technical Guide to cis-1,3-Dimethylcyclopentane: Discovery, Synthesis, and Stereochemical Landscape

Abstract

This technical guide provides a comprehensive overview of cis-1,3-dimethylcyclopentane, a saturated alicyclic hydrocarbon that serves as a fundamental model for stereochemical and conformational analysis in five-membered ring systems. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the historical context of its discovery, details modern stereoselective synthetic protocols, and offers an in-depth analysis of its conformational behavior and spectroscopic signatures. By integrating foundational principles with contemporary experimental and computational insights, this guide aims to be an authoritative resource for understanding and utilizing this archetypal cycloalkane.

Introduction and Molecular Architecture

This compound, with the molecular formula C₇H₁₄, is a cycloalkane characterized by a five-membered carbon ring substituted with two methyl groups on the same face of the ring at the 1 and 3 positions.[1][2] This specific stereochemical arrangement defines it as the cis isomer. As a saturated hydrocarbon, it is a colorless and flammable liquid with low reactivity, typical of alkanes.[1][2] Its significance in organic chemistry, however, transcends its physical properties. It serves as an excellent pedagogical tool and a research subject for exploring the nuances of stereoisomerism, conformational dynamics in non-planar rings, and the influence of substituent effects on molecular stability and properties.

A critical aspect of the molecular architecture of this compound is its chirality. Despite having two stereocenters (at C-1 and C-3), the molecule possesses a plane of symmetry that bisects the C-2 carbon and the bond between C-4 and C-5. Consequently, this compound is a meso compound and is achiral, meaning it is superimposable on its mirror image and does not exhibit optical activity. This is in contrast to its diastereomer, trans-1,3-dimethylcyclopentane, which exists as a pair of enantiomers.

Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is this compound. Due to its meso nature, the stereochemical descriptors for the two chiral centers are (1R,3S). The "rel-" prefix in some database entries, such as (1R,3S)-rel-, further indicates the relative and meso configuration.[1]

Historical Context: The Emergence of Cycloalkane Chemistry

The specific discovery of this compound is not pinpointed to a single date or individual in the historical literature. Instead, its identification and characterization are intrinsically linked to the broader evolution of cycloalkane chemistry and the development of stereochemical theory in the late 19th and early 20th centuries.

Early investigations into cyclic hydrocarbons were marked by challenges in synthesis and characterization. A notable instance in the mid-19th century was the reduction of benzene using hydrogen iodide, which was initially believed to yield "hexahydrobenzene" (cyclohexane).[3] However, subsequent work and the eventual synthesis of cyclohexane in 1894 revealed that the product of this reduction was, in fact, methylcyclopentane, a result of rearrangement.[3] This highlights the early encounters with five-membered ring systems and the complexities of their formation.

The foundational principles of ring strain and conformational analysis, pioneered by chemists like Adolf von Baeyer, were crucial for understanding substituted cycloalkanes. The advent of more sophisticated analytical techniques in the mid-20th century, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, was instrumental in unequivocally distinguishing between stereoisomers like the cis and trans forms of 1,3-dimethylcyclopentane.

Stereoselective Synthesis of this compound

The synthesis of this compound with high stereoselectivity is a key requirement for its use as a reference compound and in stereochemical studies. While several general methods for the formation of cyclopentane rings exist, the most direct and stereocontrolled route to the cis isomer is through the catalytic hydrogenation of an appropriate unsaturated precursor.

Catalytic Hydrogenation of 1,3-Dimethylcyclopentene

The catalytic hydrogenation of 1,3-dimethylcyclopentene over a heterogeneous catalyst such as platinum, palladium, or nickel is a highly effective method for the synthesis of this compound.[4] The mechanism of this reaction involves the syn-addition of two hydrogen atoms to the same face of the double bond.[4] The alkene adsorbs onto the surface of the metal catalyst, and the hydrogen atoms are delivered from the catalyst surface to the same side of the double bond, resulting in the exclusive formation of the cis product.

Caption: Workflow for the stereoselective synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: A solution of 1,3-dimethylcyclopentene in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) or platinum oxide (PtO₂) is added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 50 psi). The reaction mixture is then stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by observing the uptake of hydrogen and can be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is carefully depressurized and filtered to remove the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude product can be purified by distillation to yield pure this compound.

Alternative Synthetic Strategies

While catalytic hydrogenation is the most direct route, other methods for constructing the cyclopentane ring can be adapted for the synthesis of 1,3-disubstituted patterns, which may then be further elaborated to the target molecule. These include:

-

Ring-Closing Metathesis (RCM): This powerful reaction utilizes ruthenium-based catalysts to form cyclic alkenes from acyclic diene precursors.[5][6] A suitably substituted diene could be cyclized to a cyclopentene derivative, which can then be hydrogenated to the desired this compound.

-

Intramolecular Cyclization of Dicarbonyl Compounds: Methods like the Dieckmann condensation of a substituted adipic acid ester can form a five-membered β-keto ester.[7] Subsequent alkylation and reduction steps can lead to the 1,3-dimethylcyclopentane skeleton. Control of stereochemistry in these multi-step sequences can be challenging.

Conformational Analysis

Unlike the relatively rigid planar structure of cyclopropane and the puckered square of cyclobutane, cyclopentane and its derivatives exist in non-planar conformations to relieve torsional strain. The two most commonly discussed conformations for the cyclopentane ring are the envelope and the half-chair (or twist) .

In this compound, the methyl groups can occupy either axial-like or equatorial-like positions in these conformations. The relative stability of the different conformers is determined by the interplay of several steric factors, including torsional strain and 1,3-diaxial interactions.

For cis-1,3-dimethylcyclohexane, a related six-membered ring system, the diequatorial conformation is significantly more stable than the diaxial conformation.[8][9] A similar principle applies to this compound, where conformations that place the methyl groups in more equatorial-like positions are generally favored to minimize steric hindrance.

Caption: Interconversion of this compound conformers.

Computational studies are often employed to determine the precise energetic differences between these conformers. These studies typically show a rapid interconversion between various envelope and half-chair forms through a process known as pseudorotation.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is relatively complex due to the overlapping signals of the methylene protons on the ring. The methyl protons will appear as a doublet, and the methine protons at the 1 and 3 positions will also show characteristic splitting patterns.

-

¹³C NMR: Due to the plane of symmetry in the molecule, the number of signals in the ¹³C NMR spectrum is reduced. The two methyl carbons are equivalent and will produce a single signal. Similarly, the C-4 and C-5 carbons are equivalent, and the C-1 and C-3 carbons are equivalent. The C-2 carbon is unique. Therefore, a total of four distinct signals are expected in the ¹³C NMR spectrum of this compound.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| Methyl Carbons | 15-25 |

| C1 / C3 | 30-40 |

| C2 | 40-50 |

| C4 / C5 | 25-35 |

| Note: These are approximate ranges and can vary based on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon.[1][10] Key absorption bands include:

-

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-H bending vibrations: Absorptions around 1450-1470 cm⁻¹ (scissoring) and 1375-1385 cm⁻¹ (methyl symmetric bending).

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 98.[11][12] The fragmentation pattern is dominated by the loss of a methyl group (M-15) to give a base peak at m/z = 83, corresponding to the stable secondary carbocation. Further fragmentation can lead to the loss of an ethyl group (M-29) and other smaller hydrocarbon fragments.

Applications in Research and Industry

This compound primarily serves as a valuable tool in academic research and as a reference compound in the petrochemical industry. Its well-defined stereochemistry makes it an ideal substrate for:

-

Stereochemical and Conformational Studies: Investigating the fundamental principles of stereoisomerism and the conformational preferences of five-membered rings.

-

Computational Chemistry: Benchmarking and validating computational models for predicting molecular structures, energies, and spectroscopic properties.

-

Reference Standard: Used in the analysis of hydrocarbon mixtures, such as gasoline, by techniques like gas chromatography.

Conclusion

This compound, while a structurally simple molecule, encapsulates several fundamental principles of organic chemistry. Its history is intertwined with the development of cycloalkane chemistry, and its synthesis provides a clear example of stereoselective catalysis. The analysis of its conformational landscape and spectroscopic properties offers valuable insights for researchers and students alike. As a well-characterized meso compound, it will continue to be a cornerstone for teaching and research in stereochemistry and structural analysis.

References

- 1. This compound | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2532-58-3: this compound | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 6. Ring Closing Metathesis [organic-chemistry.org]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 11. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 12. Cyclopentane, 1,3-dimethyl- [webbook.nist.gov]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to Ring Strain in cis-1,3-Dimethylcyclopentane

Abstract

This technical guide provides a comprehensive analysis of the conformational landscape and inherent ring strain in this compound. Moving beyond a superficial overview, we delve into the nuanced interplay of torsional and steric strains that govern the molecule's preferred geometries. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how substituent stereochemistry impacts the energetics and structure of alicyclic rings. We will explore the puckered conformations of the cyclopentane core, quantify the energetic penalties of unfavorable steric interactions, and present a validated computational workflow for assessing molecular strain.

Foundational Principles: The Cyclopentane Ring

Unlike its six-membered cousin, cyclohexane, which can adopt a nearly strain-free chair conformation, cyclopentane cannot achieve ideal tetrahedral bond angles (109.5°) and staggered dihedral angles simultaneously. A planar cyclopentane would have internal bond angles of 108°, very close to the ideal, but would suffer from immense torsional strain due to ten fully eclipsed C-H bonds.[1][2][3] To alleviate this high torsional energy, the ring puckers out of planarity.

This puckering is not static. Cyclopentane undergoes a rapid conformational process known as pseudorotation, fluently moving between two primary low-energy conformations: the Envelope (C_s symmetry) and the Half-Chair (C_2 symmetry). In the envelope form, four carbons are coplanar, and one is out of the plane. In the half-chair, three carbons are coplanar, with one atom above and one below the plane.[4][5] These conformations successfully reduce torsional strain by staggering many of the C-H bonds, though some eclipsing interactions remain.[1][2] The energy barrier for interconversion is very low, making the ring highly flexible.

Introducing Substituents: The Case of this compound

The addition of substituents, such as methyl groups, fundamentally alters the conformational energetics. For 1,3-disubstituted cyclopentanes, the positions on the ring can be described as pseudo-axial (pointing more "up" or "down") and pseudo-equatorial (pointing more "outward"). The introduction of two methyl groups in a cis configuration means they are on the same face of the ring. This stereochemical constraint leads to two distinct and energetically dissimilar chair-like conformations.

The conformational equilibrium of this compound is dominated by the need to minimize severe steric repulsion. The two primary conformers are:

-

The Di-pseudo-equatorial (e,e) Conformer: Both methyl groups occupy pseudo-equatorial positions. This arrangement places the bulky substituents away from the ring and from each other, representing the most stable, lowest-energy state.

-

The Di-pseudo-axial (a,a) Conformer: Both methyl groups occupy pseudo-axial positions. Because they are cis and in a 1,3-relationship, they are forced into close proximity on the same side of the ring. This creates a significant, destabilizing steric interaction, analogous to a 1,3-diaxial interaction in cyclohexane, but often more severe due to the ring's geometry.[6][7][8]

This energetic difference means the conformational equilibrium heavily favors the di-pseudo-equatorial form. The di-pseudo-axial conformer is so unstable that it is practically a negligible contributor to the overall population of molecules at room temperature.

Caption: Conformational equilibrium of this compound.

In stark contrast, the trans-1,3-dimethylcyclopentane isomer must always have one methyl group in a pseudo-axial position and one in a pseudo-equatorial position. While this is less stable than the di-pseudo-equatorial cis conformer, it is significantly more stable than the di-pseudo-axial cis conformer. This makes the cis isomer, which can avoid axial substitution entirely, the more stable of the two geometric isomers overall.[9]

Quantifying Ring Strain: Sources and Magnitudes

The total ring strain in this compound is a combination of several factors inherent to its most stable (e,e) conformation:

-

Angle Strain: Residual strain from C-C-C bond angles deviating from the ideal 109.5°. This is a minor contributor in puckered cyclopentane.[1][3]

-

Torsional Strain: Strain from remaining eclipsed C-H and C-C bonds, even in the puckered form. This is the primary source of strain in the parent cyclopentane ring, totaling about 6 kcal/mol.[2][3]

-

Steric Strain: In the preferred di-pseudo-equatorial conformer, steric strain is minimized. However, the molecule cannot adopt a perfect staggered arrangement for all substituents, leading to minor gauche-butane-like interactions between the methyl groups and adjacent ring hydrogens. The major steric component arises in the high-energy di-pseudo-axial conformer, where the clash between the two methyl groups introduces a severe energetic penalty, estimated to be upwards of 5 kcal/mol, similar to the strain in cis-1,3-dimethylcyclohexane's diaxial form.[8][10]

| Strain Type | Contribution in Parent Cyclopentane | Contribution from cis-1,3-Dimethyl Groups (e,e Conformer) | Contribution from cis-1,3-Dimethyl Groups (a,a Conformer) |

| Angle Strain | Low | Low | Moderate |

| Torsional Strain | High (~6 kcal/mol) | High (similar to parent) | High |

| Steric Strain | Negligible | Low (gauche interactions) | Very High (1,3-diaxial clash) |

| Total Relative Energy | Reference | Most Stable | Highly Unstable |

Protocol: Computational Assessment of Conformational Strain

Molecular mechanics is a powerful, field-proven computational tool for quantifying the steric energy of different conformers. The following protocol outlines a self-validating workflow to determine the energy difference between the di-pseudo-equatorial and di-pseudo-axial conformers of this compound.

Caption: Workflow for computational assessment of conformational strain.

Step-by-Step Methodology:

-

Molecular Construction:

-

Using molecular modeling software (e.g., Avogadro, ChemDraw 3D), construct the this compound molecule.

-

Manually adjust the dihedral angles to create two distinct starting structures: one in an approximate di-pseudo-equatorial (e,e) conformation and another in a di-pseudo-axial (a,a) conformation. Save each structure as a separate file (e.g., cis_ee.mol, cis_aa.mol).

-

-

Energy Minimization (Geometry Optimization):

-

Import each structure into a computational chemistry package (e.g., Spartan, Gaussian, or via a toolkit like RDKit).

-

Select a robust molecular mechanics force field, such as MMFF94 or OPLS3e, which are well-parameterized for organic molecules.

-

Perform a geometry optimization calculation on each structure independently. This algorithm iteratively adjusts atomic positions to find the nearest local potential energy minimum. The final calculated energy is the "steric energy."

-

-

Conformation Validation:

-

Visually inspect the optimized structures. Ensure that the cis_ee calculation resulted in a low-energy di-equatorial conformer and that the cis_aa calculation converged to a high-energy di-axial conformer. It is possible for an unconstrained high-energy structure to rearrange to a lower-energy one during optimization. If this occurs, the initial structure may need to be rebuilt with geometric constraints for the initial optimization steps.

-

-

Data Analysis and Interpretation:

-

Record the final steric energy for both the optimized (e,e) and (a,a) conformers.

-

Calculate the difference in energy: ΔE = E(a,a) - E(e,e).

-

This ΔE value represents the quantitative steric strain penalty associated with the di-pseudo-axial conformation, providing a direct measure of its instability relative to the ground state. The result will be a large positive value, confirming the profound preference for the di-equatorial arrangement.

-

Conclusion for the Field

For professionals in drug development and chemical research, a granular understanding of ring strain is not merely academic. The conformational preference of a molecule dictates its three-dimensional shape, which in turn governs its intermolecular interactions, receptor binding affinity, and metabolic stability. The severe steric strain inherent in the di-pseudo-axial conformation of this compound effectively locks the molecule into a single, predictable di-equatorial shape. This conformational rigidity can be a desirable trait in rational drug design, reducing the entropic penalty upon binding to a target. By mastering the principles outlined in this guide, scientists can better predict molecular geometry, rationalize structure-activity relationships, and design novel chemical entities with optimized therapeutic properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. scribd.com [scribd.com]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. homework.study.com [homework.study.com]

- 10. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Chirality of 1,3-Dimethylcyclopentane Isomers

This guide provides a comprehensive technical analysis of the stereoisomerism of 1,3-dimethylcyclopentane, a fundamental topic for researchers, scientists, and drug development professionals. Understanding the nuances of chirality in cyclic systems is paramount in fields where molecular shape dictates biological activity and material properties. This document moves beyond textbook descriptions to offer field-proven insights into the structural features, properties, and separation of these isomers.

The Foundation: Stereoisomerism in Substituted Cyclopentanes

Substituted cycloalkanes, such as 1,3-dimethylcyclopentane, serve as excellent models for understanding the interplay between ring conformation and stereochemistry. The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain.[1][2] The two most recognized conformations are the envelope and the half-chair (or twist).[1][3][4] This non-planarity is a critical factor in determining the overall chirality of substituted cyclopentanes.

For 1,3-dimethylcyclopentane, the relative orientation of the two methyl groups gives rise to diastereomers: cis and trans isomers. These diastereomers have distinct physical properties and, as we will explore, different chiral characteristics.

Analysis of the cis-1,3-Dimethylcyclopentane Isomer: A Case Study in Meso Compounds

The this compound isomer is characterized by both methyl groups being on the same side of the cyclopentane ring.[5] A thorough analysis of its structure reveals the presence of a plane of symmetry that bisects the molecule.[6] This plane of symmetry renders the molecule achiral, despite the presence of two stereocenters (at C1 and C3).

Such a compound, which has stereocenters but is achiral due to an internal plane of symmetry, is defined as a meso compound .[7][8] Consequently, this compound is optically inactive; it does not rotate the plane of polarized light.[1] Its mirror image is superimposable upon itself, meaning there is only one this compound isomer.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of alpha,alpha-disubstituted cyclopentenes by an N-heterocyclic carbene-catalyzed desymmetrization of 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Nuances of cis-1,3-Dimethylcyclopentane: An In-Depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the safe and effective handling of reagents is paramount. cis-1,3-Dimethylcyclopentane, a cyclic aliphatic hydrocarbon, presents a unique set of physicochemical properties that necessitate a thorough understanding to mitigate risks and ensure experimental integrity. This guide, intended for the discerning scientific professional, moves beyond rudimentary safety data sheets to provide a deep, mechanistic understanding of the hazards associated with this compound and the rationale behind its proper handling and emergency procedures.

Section 1: Physicochemical Profile and its Implications for Safety

A foundational understanding of a chemical's physical properties is the first step in a proactive safety assessment. The behavior of this compound in a laboratory setting is a direct consequence of its molecular structure and resulting physical characteristics.

Causality in Properties: The low flash point and high vapor pressure are direct results of its relatively low molecular weight and non-polar nature, leading to weak intermolecular forces (van der Waals forces). This means that at ambient temperatures, the liquid readily evaporates, creating a vapor-air mixture that can easily be ignited. The low viscosity is a key factor in its aspiration toxicity, a concept that will be explored in detail in the toxicology section.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source | Implication for Safety |

| Molecular Formula | C₇H₁₄ | [1] | Indicates a hydrocarbon with a relatively low molecular weight. |

| Molecular Weight | 98.19 g/mol | [1] | Contributes to its volatility. |

| Physical State | Colorless Liquid | [1][2] | Standard liquid handling procedures apply, with added precautions for flammability. |

| Boiling Point | 92 °C (197.6 °F) | [3] | Relatively low boiling point contributes to vapor generation at elevated temperatures. |

| Melting Point | -134 °C (-209.2 °F) | [3] | Will be in liquid form under all standard laboratory conditions. |

| Flash Point | -5.6 °C (21.9 °F) (closed cup) | [4] | CRITICAL HAZARD: Highly flammable. Vapors can ignite at temperatures well below room temperature. |

| Vapor Pressure | 66.2 mmHg at 25 °C | [2] | High vapor pressure indicates significant vapor concentration in the air at room temperature, increasing the risk of inhalation and fire. |

| Specific Gravity | 0.749 g/cm³ at 20°C | [3] | Lighter than water; in case of a spill, it will float on water. |